molecular formula C11H20N2O4 B12451191 4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid

4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid

Cat. No.: B12451191
M. Wt: 244.29 g/mol
InChI Key: GFXXJTSQQNHFFJ-UHFFFAOYSA-N
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Description

3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID is a chemical compound with a molecular formula of C10H18N2O5 It is a derivative of propanoic acid, featuring a morpholine ring attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-(4-morpholino)propyl isothiocyanate as an intermediate . The reaction conditions often include:

    Temperature: Moderate temperatures (25-50°C)

    Solvent: Common solvents like dichloromethane or methanol

    Catalysts: Base catalysts such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines.

Scientific Research Applications

3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits . This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the adaptive response to hypoxia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIF prolyl hydroxylase domain enzymes sets it apart from other similar compounds, making it a valuable tool in hypoxia-related research.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

4-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid

InChI

InChI=1S/C11H20N2O4/c14-10(2-3-11(15)16)12-4-1-5-13-6-8-17-9-7-13/h1-9H2,(H,12,14)(H,15,16)

InChI Key

GFXXJTSQQNHFFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCC(=O)O

Origin of Product

United States

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